Product packaging for PEG-8 laurate(Cat. No.:CAS No. 35179-86-3)

PEG-8 laurate

Cat. No.: B11937942
CAS No.: 35179-86-3
M. Wt: 552.7 g/mol
InChI Key: MWEOKSUOWKDVIK-UHFFFAOYSA-N
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Description

Contextual Significance of Nonionic Surfactants in Advanced Materials Research

Nonionic surfactants, as a class of materials, are of substantial importance in the field of advanced materials research due to their unique interfacial properties and low sensitivity to pH and electrolyte concentrations. Their ability to self-assemble into micelles and other ordered structures is leveraged in the templated synthesis of novel materials.

Key Research Areas:

Nanomaterials Synthesis: Nonionic surfactants play a crucial role in controlling the size and morphology of nanomaterials. researchgate.net For instance, they are used to direct the growth of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. researchgate.net The surfactant molecules can form micelles that act as templates, leading to the formation of hierarchically porous structures with enhanced catalytic performance. researchgate.net

Corrosion Inhibition: Certain nonionic surfactants have demonstrated effectiveness as corrosion inhibitors for metals like carbon steel in acidic environments. scientific.net They adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. scientific.net Research focuses on correlating the surfactant's molecular structure, such as its critical micelle concentration (CMC) and surface excess concentration, with its inhibition efficiency. scientific.net

Advanced Drug Delivery Systems: In pharmaceutical technology, nonionic surfactants are incorporated into delivery vehicles like liposomes to create more effective therapeutic systems. scientific.net The inclusion of these surfactants can increase the flexibility and deformability of liposome (B1194612) vesicles, enhancing the penetration of encapsulated hydrophilic and lipophilic compounds through biological membranes such as the skin. scientific.netacademicjournals.org

Emulsion and Dispersion Technology: The stability of emulsions and dispersions is critical in numerous industrial applications, including the formulation of paints, coatings, and cleaning agents. upichem.comsamaterials.com Nonionic surfactants are valued for their ability to stabilize emulsions and improve the solubility and even distribution of various components, thereby enhancing product performance and stability. upichem.com

Historical Development and Current Research Trajectories for Octaethylene Glycol Laurate

While the precise date of the first synthesis of Octaethylene Glycol Laurate is not prominently documented, the development of polyethylene (B3416737) glycol derivatives for various applications has been ongoing since the mid-20th century. deascal.comresearchgate.net The synthesis of related polyethylene glycol ethers was described in scientific literature in the 1960s, indicating the foundational chemistry was established during that era. sci-hub.se

Current research on Octaethylene Glycol Laurate is focused on leveraging its specific surfactant properties for sophisticated applications in materials science and biotechnology.

Table 2: Current Research Focus on Octaethylene Glycol Laurate

Research AreaFindings and ApplicationsReferences
Elastic Liposomes Octaethylene Glycol Laurate is incorporated into conventional liposomes to create "elastic" or "deformable" vesicles. academicjournals.org These modified liposomes show increased membrane fluidity and flexibility, which enhances their ability to permeate through nanoporous membranes and skin, demonstrating potential for advanced transdermal drug delivery. academicjournals.org
Vesicle-to-Micelle Transition Studies have investigated the interaction of Octaethylene Glycol Laurate with vesicle dispersions. acs.org Research shows that as the concentration of the surfactant increases, it incorporates into the vesicle bilayer, eventually leading to a complete transition from vesicles to mixed micelles. acs.org This is fundamental for controlling the structure of colloidal systems.
Biochemical Analysis The compound has been identified as a bioactive component in the methanolic root extract of Urtica dioica L. (stinging nettle), a plant used in traditional medicine for orthopedic treatments. printspublications.com This finding suggests a potential role in natural product chemistry and pharmacology.
Sonochemical Degradation Research into the environmental fate and degradation pathways of Octaethylene Glycol Laurate has been conducted. science.gov Studies on its sonolytic degradation indicate that the process primarily involves the surfactant in its monomeric form, with degradation rates plateauing above the critical micelle concentration. science.gov This research is vital for understanding its environmental impact.
Food Contact Materials Octaethylene Glycol Laurate has been identified as a substance that can potentially form from the reaction of its precursors (octaethylene glycol and lauric acid) and migrate from food contact materials. nih.gov Advanced analytical techniques are being developed to screen for such non-volatile migrants. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H56O10 B11937942 PEG-8 laurate CAS No. 35179-86-3

Properties

CAS No.

35179-86-3

Molecular Formula

C28H56O10

Molecular Weight

552.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dodecanoate

InChI

InChI=1S/C28H56O10/c1-2-3-4-5-6-7-8-9-10-11-28(30)38-27-26-37-25-24-36-23-22-35-21-20-34-19-18-33-17-16-32-15-14-31-13-12-29/h29H,2-27H2,1H3

InChI Key

MWEOKSUOWKDVIK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Condensation Reactions in Octaethylene Glycol Laurate Synthesis

The principal route for synthesizing octaethylene glycol laurate is through a condensation reaction, specifically an esterification process. venus-goa.com This type of reaction involves the joining of two reactant molecules to form a larger molecule, with the simultaneous elimination of a small molecule, which in this case is water. venus-goa.com The process is a well-established method for creating esters from an organic acid and an alcohol. venus-goa.com

The reaction can be catalyzed by an acid, such as methanesulfonic acid, or through other catalytic systems. fraunhofer.degoogle.com The process typically requires elevated temperatures to proceed at a reasonable rate, often in the range of 60°C to 120°C. google.com Because esterification is an equilibrium reaction, the removal of the water byproduct is a crucial step to drive the reaction towards the formation of the ester product. google.com

In the synthesis of octaethylene glycol laurate, the two primary reactants are lauric acid and octaethylene glycol. nih.gov Each precursor plays a distinct and essential role in the esterification pathway. Lauric acid, a 12-carbon saturated fatty acid, provides the acyl group (the R-C=O part). Octaethylene glycol, a polyethylene (B3416737) glycol with eight repeating ethylene (B1197577) oxide units, functions as the alcohol, providing the hydroxyl (-OH) group. venus-goa.comsigmaaldrich.com

During the reaction, the hydroxyl group of octaethylene glycol attacks the carbonyl carbon of lauric acid. This leads to the formation of an ester linkage (-COO-) and the release of a water molecule. venus-goa.com The resulting molecule, octaethylene glycol laurate, combines the hydrophobic fatty acid tail of lauric acid with the hydrophilic polyether chain of octaethylene glycol.

Table 1: Precursors in Octaethylene Glycol Laurate Synthesis

Compound Name Chemical Formula Molar Mass ( g/mol ) Role in Synthesis
Lauric Acid C₁₂H₂₄O₂ 200.32 Provides the laurate (acyl) group

Advanced Synthetic Strategies and Yield Optimization

Beyond direct esterification, advanced strategies are being explored to enhance the synthesis of polyethylene glycol esters, including octaethylene glycol laurate. These methods aim to improve reaction efficiency, yield, and sustainability.

One such advanced method is transesterification . This process involves reacting an existing ester, such as methyl laurate, with an alcohol—in this case, octaethylene glycol. This pathway can sometimes offer advantages over direct esterification, particularly when using specific catalysts. For instance, a novel solid base catalyst, NaAlO₂ modified with KF, has been shown to be highly effective for the synthesis of a similar compound, ethylene glycol monomethyl ether monolaurate. rsc.org Optimization of reaction parameters is critical for maximizing yield. Research on this catalytic system demonstrated that the highest yield (91%) was achieved by carefully controlling variables such as the molar ratio of reactants, the amount of catalyst, and the reaction time and temperature. rsc.org

Enzymatic synthesis represents another frontier, utilizing lipases as biocatalysts. mdpi.commdpi.com This approach offers high selectivity and operates under milder conditions compared to traditional chemical methods. mdpi.com Studies on the enzymatic synthesis of related sugar-based surfactants have shown that the choice of acyl donor significantly impacts the reaction yield. For example, in the synthesis of 6-O-lauroyl-D-glucopyranose, using ethyl laurate or vinyl laurate for transesterification resulted in significantly higher yields (up to 80%) compared to direct esterification with lauric acid (42%). mdpi.com Optimizing parameters such as the enzyme concentration, temperature, and stirring speed is essential for achieving high conversion rates in chemoenzymatic processes. mdpi.comresearchgate.net

The following table illustrates how reaction parameters can be optimized for yield, based on findings from a related transesterification synthesis. rsc.org

Table 2: Example of Yield Optimization in a Related Ester Synthesis

Parameter Condition Resulting Yield
Molar Ratio (Alcohol:Ester) 2.0:1 Lower Yield
Molar Ratio (Alcohol:Ester) 3.0:1 Optimal Yield (91%)
Molar Ratio (Alcohol:Ester) 4.0:1 Decreased Yield
Catalyst Amount 3 wt% Lower Yield
Catalyst Amount 5 wt% Optimal Yield (91%)
Catalyst Amount 6 wt% No Significant Increase
Reaction Temperature 110 °C Lower Yield
Reaction Temperature 120 °C Optimal Yield (91%)

Compound Index

Table 3: List of Chemical Compounds

Compound Name
6-O-lauroyl-D-glucopyranose
Ethylene glycol
Ethylene glycol monomethyl ether
Ethylene glycol monomethyl ether monolaurate
Ethyl laurate
KF (Potassium Fluoride)
Lauric acid
Methanesulfonic acid
Methyl laurate
NaAlO₂ (Sodium Aluminate)
Octaethylene glycol
Octaethylene glycol laurate
Vinyl laurate

Molecular Self Assembly and Supramolecular Structures

Micellization Phenomena of Octaethylene Glycol Laurate

Octaethylene glycol laurate, a non-ionic surfactant, exhibits the fundamental property of self-assembly in aqueous solutions to form supramolecular structures known as micelles. This process, termed micellization, occurs above a specific concentration, the critical micelle concentration (CMC). Below the CMC, the surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the hydrophobic laurate tails of the molecules aggregate to form a core, minimizing their contact with water, while the hydrophilic octaethylene glycol head groups form a shell, remaining in contact with the aqueous environment. This spontaneous organization is a thermodynamically driven process aimed at minimizing the free energy of the system.

The critical micelle concentration (CMC) is a pivotal characteristic of a surfactant, representing the minimum concentration at which micelle formation begins. nih.gov For octaethylene glycol laurate (C12E8), the CMC is approximately 0.11 mM. novoprolabs.com Various experimental techniques can be employed to determine the CMC, including surface tension measurements, fluorescence spectroscopy, and conductivity measurements. nih.gov Surface tensiometry relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. wikipedia.org Fluorescence spectroscopy, often utilizing a probe like pyrene, detects changes in the microenvironment of the probe as it partitions from the aqueous phase into the hydrophobic micellar core. nih.gov

Several factors can influence the CMC of octaethylene glycol laurate:

Temperature: For many non-ionic surfactants, the CMC decreases as the temperature rises. This is attributed to the dehydration of the ethylene (B1197577) oxide chains of the head group, which reduces their hydrophilicity and favors micellization. researchgate.net

Presence of Additives: The addition of electrolytes or other organic molecules can alter the CMC. Salts can decrease the CMC by reducing the repulsion between the hydrophilic head groups.

Hydrophobic Chain Length: Within a homologous series of surfactants, increasing the length of the hydrophobic alkyl chain generally leads to a lower CMC due to stronger hydrophobic interactions. wikipedia.org

Table 1: Critical Micelle Concentration (CMC) of Octaethylene Glycol Monododecyl Ether (C12E8)

PropertyValueReference
CMC (mM) 0.11 novoprolabs.com
CMC (mM) ~0.100 nih.gov
CMC (mM) 0.09 ttuhsc.edu

Above the critical micelle concentration (CMC), the micelles of octaethylene glycol laurate are not static entities. Their size and shape can change in response to variations in concentration, temperature, and the presence of additives. Initially, spherical micelles are formed. However, with increasing surfactant concentration or temperature, these spherical micelles can grow and undergo morphological transitions to form larger, elongated structures such as cylindrical or worm-like micelles. acs.orgresearchgate.net

ΔG°mic = ΔH°mic - TΔS°mic

Where:

ΔH°mic is the standard enthalpy of micellization.

ΔS°mic is the standard entropy of micellization.

T is the temperature in Kelvin.

For non-ionic surfactants like octaethylene glycol laurate, the enthalpy of micellization (ΔH°mic) is often small and can be either exothermic or endothermic. researchgate.net The process is predominantly entropy-driven, with the large positive entropy change (ΔS°mic) arising from the release of ordered water molecules from around the hydrophobic chains more than compensating for the decrease in entropy from the aggregation of surfactant monomers. researchgate.netwikipedia.org The temperature dependence of the CMC can be used to calculate these thermodynamic parameters. researchgate.net

Micellar Growth and Morphological Transitions

Interactions in Mixed Surfactant Systems

The behavior of octaethylene glycol laurate is often studied in combination with other surfactants to create mixed surfactant systems. These mixtures can exhibit properties that are significantly different from, and often superior to, those of the individual components. The interactions between the different surfactant molecules within the mixed micelles are key to understanding the behavior of these systems.

When octaethylene glycol laurate is mixed with other surfactants, the resulting system can display either synergistic or antagonistic effects. researchgate.net

Synergism is observed when the mixture exhibits more favorable properties than would be expected from an ideal mixture of the components. researchgate.net This often manifests as a lower critical micelle concentration (CMC) for the mixture than for either of the individual surfactants. Synergism arises from favorable interactions between the different surfactant molecules in the micelle, such as reduced electrostatic repulsion between ionic head groups when a non-ionic surfactant like C12E8 is present, or specific packing arrangements that enhance micelle stability. researchgate.net For example, mixtures of C12E8 with certain cationic or anionic surfactants can show significant synergism. researchgate.netscience.gov

Antagonism , conversely, occurs when the properties of the mixture are less favorable than in an ideal system. researchgate.netacs.org This might be seen as a higher CMC for the mixture. Antagonistic effects can result from unfavorable interactions, such as steric hindrance or repulsive forces between the head groups of the different surfactants, which destabilize the mixed micelles. acs.org

The nature and magnitude of these effects depend on the types of surfactants being mixed (e.g., non-ionic/anionic, non-ionic/cationic), their relative proportions, and the solution conditions. researchgate.netnih.gov

To predict and understand the behavior of mixed surfactant systems containing octaethylene glycol laurate, various theoretical models have been developed. A common approach is the use of the regular solution theory, which provides a framework for quantifying the non-ideal interactions between different surfactant molecules in a mixed micelle. acs.orgresearchgate.net

This theory introduces an interaction parameter, β, which describes the extent of deviation from ideal behavior.

A negative value of β indicates synergistic interactions, meaning the different surfactant molecules are more stable in the mixed micelle than in their respective pure micelles.

A positive value of β suggests antagonistic interactions.

A β value of zero corresponds to ideal mixing.

By fitting experimental data, such as the CMC of the mixture as a function of its composition, to the equations derived from this theory, the interaction parameter can be determined. This allows for a quantitative assessment of the synergism or antagonism in the system. researchgate.net More advanced molecular-thermodynamic theories can also be employed to predict the CMC, micelle size, and composition distribution in mixed surfactant systems, taking into account the specific molecular structures and interactions of the constituent surfactants. researchgate.netmit.edu These models are valuable tools for designing mixed surfactant formulations with tailored properties for specific applications.

Synergistic and Antagonistic Effects in Binary and Ternary Mixtures

Formation of Liquid Crystalline Phases in Surfactant Systems

Octaethylene glycol laurate, a nonionic surfactant also known as octaethylene glycol monododecyl ether (C12E8), demonstrates complex self-assembly behavior in aqueous solutions, leading to the formation of various liquid crystalline phases. ua.ptcyberleninka.ru The specific structure of the resulting mesophase is highly dependent on factors such as surfactant concentration and temperature. ua.ptcyberleninka.ru Due to its amphiphilic nature, consisting of a hydrophilic polyoxyethylene head group and a hydrophobic lauryl tail, C12E8 molecules aggregate in water to minimize the unfavorable contact between the hydrophobic chains and water. cyberleninka.ru

At concentrations above the critical micelle concentration (CMC), these surfactants initially form spherical micelles. cyberleninka.ru As the concentration of the surfactant increases, these simple aggregates undergo further organization into more complex and ordered supramolecular structures known as lyotropic liquid crystals. nih.gov These phases are characterized by long-range orientational order, yet they retain liquid-like flow properties. nih.gov The primary liquid crystalline phases observed in C12E8-water systems include the hexagonal, lamellar, and cubic phases. chemrxiv.orgresearchgate.net

Detailed research using techniques like small-angle X-ray scattering (SAXS) and computational modeling has elucidated the conditions under which these phases form. For instance, dissipative particle dynamics (DPD) simulations have been successfully employed to model and predict the phase behavior of C12E8. chemrxiv.org These studies show a progression of phases from an isotropic liquid micellar phase (L1) at lower concentrations to more ordered structures at higher concentrations. chemrxiv.org

Hexagonal Phase (H1): At intermediate concentrations, C12E8 self-assembles into the hexagonal liquid crystal phase (H1). chemrxiv.org This phase consists of long, cylindrical micelles (rod-like aggregates) that are packed into a two-dimensional hexagonal lattice. chemrxiv.org

Lamellar Phase (Lα): At higher surfactant concentrations, the lamellar phase (Lα) is typically formed. chemrxiv.org This structure is composed of stacked, sheet-like bilayers of surfactant molecules, with the hydrophobic tails forming the interior of the bilayer and the hydrophilic head groups facing the intervening aqueous layers. chemrxiv.orgnih.gov

Cubic Phase (I1): Under certain conditions, particularly at lower temperatures (e.g., below 20°C in an aqueous system), C12E8 can form a micellar cubic phase (I1). researchgate.net This is a highly viscous, optically isotropic liquid crystal phase where spherical micelles are arranged in a cubic lattice. researchgate.net The addition of an oil, such as decane, can influence the stability and temperature range of this cubic phase. researchgate.net

The transition between these phases is a key characteristic of the C12E8 system. For example, studies have shown a clear progression from the L1 phase to the H1 phase and then to the Lα phase as the weight percentage of the surfactant is increased at a constant temperature. chemrxiv.org

The following table, based on data from dissipative particle dynamics (DPD) modeling, illustrates the relationship between C12E8 concentration and the resulting liquid crystalline phase at 25°C. chemrxiv.org

Table 1: Liquid Crystalline Phases of Octaethylene Glycol Laurate (C12E8) in Water at 25°C

Surfactant Concentration (wt%) Observed Phase Description
< 40% Isotropic Liquid (L1) Disordered spherical micelles with no long-range order.
40% - 62% Hexagonal (H1) Rod-like micelles packed in a hexagonal arrangement.

Data derived from computational modeling studies. chemrxiv.org

Furthermore, the interaction of octaethylene glycol laurate with other molecules can significantly alter its phase behavior. When introduced into vesicle dispersions of other surfactants, such as dioctadecyldimethylammonium bromide (DODAB), C12E8 can lower the gel-to-liquid crystalline transition temperature of the system. acs.org The incorporation of C12E8 into the vesicle bilayers eventually leads to a vesicle-to-micelle transition as its concentration increases. acs.org


Interfacial Science and Emulsion Stabilization Mechanisms

Interfacial Adsorption Kinetics and Equilibrium

The process by which octaethylene glycol laurate molecules move from the bulk phase to the interface and arrange themselves is a dynamic one, governed by adsorption kinetics until an equilibrium state is reached.

The adsorption of non-ionic surfactants like octaethylene glycol laurate at liquid-fluid interfaces is a complex phenomenon that can be described by various theoretical models. These models aim to predict the surface excess concentration of the surfactant based on its bulk concentration. researchgate.net Traditional approaches involve measuring interfacial properties like surface tension and fitting the data to adsorption models. uq.edu.au

The Langmuir adsorption model is a fundamental starting point, describing a scenario where surfactant molecules adsorb to a fixed number of sites at the interface until a monolayer is formed. However, for more complex systems, the Frumkin model is often more suitable as it accounts for interactions between the adsorbed molecules. researchgate.net For non-ionic surfactants, models may also need to consider the molecular area at the interface and any partial charges on the headgroup, which goes beyond the simpler models. griffith.edu.au

The adsorption process is often diffusion-controlled, meaning the rate at which surfactant molecules arrive at the interface from the bulk solution is the limiting factor. researchgate.net However, in some cases, an energy barrier to adsorption or desorption can exist, related to steric or electrostatic repulsions, leading to kinetically limited dynamics. rjpdft.com

Theoretical models for simulating the adsorption kinetics often involve solving the diffusion equation numerically, for instance, by using the finite element method to determine the time-dependent surfactant concentration profiles. researchgate.net These simulations have shown that for interpreting dynamic interfacial tension data, especially at low surfactant concentrations, simpler equations like the Ward and Tordai equation may be unsuitable, and more sophisticated models that consider the specific geometry of the system are necessary. researchgate.net

A key aspect of modeling is understanding the orientation of the surfactant molecules at the interface. Some models for non-ionic surfactants assume two orientational states of the adsorbed molecules. nih.gov Advanced techniques like sum frequency generation (SFG) spectroscopy can provide molecular-level information about the structure of the adsorption layer, which can challenge and refine classical adsorption models. uq.edu.au

Mechanisms of Emulsion Stabilization by Octaethylene Glycol Laurate

Octaethylene glycol laurate stabilizes emulsions through a combination of mechanisms that collectively prevent the coalescence of dispersed droplets. These mechanisms are a direct consequence of the surfactant's adsorption at the oil-water interface.

A primary mechanism by which non-ionic surfactants like octaethylene glycol laurate stabilize emulsions is through steric stabilization. pcc.eu Once adsorbed at the oil-water interface, the hydrophilic octaethylene glycol chains extend into the aqueous phase, forming a protective layer around the oil droplets. pcc.eu

This layer acts as a physical barrier. When two droplets approach each other, the overlap of these hydrated polymer chains results in an unfavorable mixing interaction and a loss of configurational entropy. nih.govresearchgate.net This creates a repulsive force that prevents the droplets from getting close enough to coalesce. nih.govresearchgate.net For effective steric stabilization, the polymer chains must be strongly hydrated and present at a high concentration in the adsorbed layer. nih.gov The stabilization provided by these steric forces is generally less sensitive to the presence of electrolytes compared to electrostatic stabilization. pcc.eu

The layer of octaethylene glycol laurate molecules adsorbed at the droplet interface forms an interfacial film with specific rheological properties that contribute to emulsion stability. biolinscientific.com The viscosity and elasticity of this film are crucial. purdue.edu A viscoelastic interfacial film can resist deformation and drainage when droplets collide, thus hindering coalescence. purdue.edufrontiersin.org

The presence of the surfactant at the interface creates a surface tension gradient, leading to Marangoni stresses that can further stabilize the thin film of continuous phase between approaching droplets. researchgate.net The combined effects of surface shear and dilational viscosity of the interfacial film significantly delay the drainage time of the liquid film between droplets, a critical step in preventing coalescence. purdue.edu

A fundamental role of any surfactant, including octaethylene glycol laurate, is to reduce the interfacial tension between the oil and water phases. rjpdft.combiolinscientific.com The amphiphilic nature of the molecule, with its hydrophobic tail preferring the oil phase and its hydrophilic head preferring the water phase, drives its accumulation at the interface. griffith.edu.au

This adsorption lowers the energy required to create new interfacial area during the emulsification process, facilitating the formation of smaller droplets. biolinscientific.comresearchgate.net By reducing the interfacial free energy, the system becomes more thermodynamically stable against droplet coalescence. biolinscientific.com The extent to which interfacial tension is reduced is a function of the surfactant concentration in the bulk phase, up to its critical micelle concentration (CMC). acs.org For non-ionic surfactants, the interfacial tension typically decreases continuously with increasing concentration up to the CMC. acs.org

Role of Interfacial Film Formation and Viscosity

Co-stabilization with Biomacromolecules in Emulsions

In many practical applications, particularly in the food and pharmaceutical industries, emulsions are stabilized by a combination of small-molecule surfactants like octaethylene glycol laurate and biomacromolecules such as proteins and polysaccharides.

The interactions between these components at the interface can be synergistic or competitive. Proteins, being amphiphilic themselves, can adsorb at the oil-water interface and form a viscoelastic film that provides both electrostatic and steric repulsion. frontiersin.orgresearchgate.net When a water-soluble non-ionic surfactant like octaethylene glycol dodecyl ether (a close relative of octaethylene glycol laurate) is introduced to a protein-stabilized emulsion, it can compete for interfacial space. researchgate.netresearchgate.net At sufficiently high concentrations, the surfactant can displace the protein from the interface. researchgate.netacs.org This displacement can sometimes lead to a decrease in emulsion stability, as the robust, viscoelastic protein layer is replaced by a more fluid surfactant layer. researchgate.netresearchgate.net

Protein-polysaccharide conjugates can also be used, which combine the surface activity of the protein with the strong steric stabilization provided by the polysaccharide moiety. nih.gov The presence of a small-molecule surfactant can influence the behavior of these conjugates at the interface.

The table below summarizes the roles of different components in a co-stabilized emulsion system.

ComponentPrimary Stabilization Mechanism(s)
Octaethylene glycol laurate Reduction of interfacial tension, Steric stabilization, Formation of a viscoelastic interfacial film
Proteins Formation of a viscoelastic and charged interfacial layer, providing steric and electrostatic repulsion
Polysaccharides Increasing continuous phase viscosity, Steric stabilization (if surface-active)

Competitive Adsorption at Oil-Water Interfaces

In complex emulsion systems, multiple surface-active species, such as proteins and surfactants, often compete for space at the oil-water interface. The outcome of this competition dictates the composition of the interfacial layer and, consequently, the stability of the emulsion.

Low molecular weight surfactants, like octaethylene glycol laurate (C12E8), are generally more surface-active than proteins and can adsorb more rapidly to a newly created interface. whiterose.ac.uk This is attributed to their smaller size and ability to lower the interfacial tension to a greater extent than proteins. researchgate.net As a result, in systems containing both proteins and surfactants, the surfactant molecules can displace the protein molecules from the oil-water interface. researchgate.netacs.org

The extent of this displacement is influenced by several factors, including the relative concentrations of the protein and surfactant, the type of oil, and the pH of the aqueous phase. researchgate.netacs.org For instance, studies have shown that hydrophilic surfactants, such as octaethylene glycol n-dodecylether, can completely displace milk proteins from the oil-water interface when the surfactant-to-protein molar ratio is high. acs.org In one study, increasing the concentration of a non-ionic surfactant led to a progressive decrease in the amount of whey protein isolate at the interface, with complete displacement occurring at a specific surfactant concentration. acs.org

The nature of the surfactant also plays a crucial role. Water-soluble surfactants like octaethylene glycol n-dodecyl ether (C12E8) are particularly effective at displacing proteins. researchgate.netalljournals.cn Conversely, oil-soluble surfactants can also influence the interfacial composition. Their presence in the oil phase can reduce the amount of protein adsorbed at the interface, especially when a water-soluble surfactant is also present. researchgate.netresearchgate.net

The table below summarizes the findings of a study on the competitive adsorption between β-casein and a combination of oil-soluble and water-soluble surfactants, including octaethylene glycol n-dodecyl ether.

Oil-Soluble Surfactant (Present during emulsification)Water-Soluble Surfactant (Added after emulsification)Effect on Protein Surface Concentration
Diethylene glycol dodecyl ether (C12E2)Octaethylene glycol n-dodecyl ether (C12E8) or Polyoxyethylene sorbitan (B8754009) monolaurate (Tween 20)Substantially reduced
Glycerol monostearate (GMS)
Glycerol monopalmitate (GMP)

This table illustrates how the presence of an oil-soluble surfactant during the emulsification process significantly lowers the concentration of β-casein at the oil-water interface when a water-soluble surfactant like octaethylene glycol n-dodecyl ether is subsequently introduced. researchgate.netresearchgate.net

Protein-Surfactant Interactions in Emulsion Systems

The interaction between proteins and surfactants at the oil-water interface is a key factor in determining the stability and properties of many food and pharmaceutical emulsions. Non-ionic surfactants, such as octaethylene glycol laurate, interact with proteins primarily through hydrophobic interactions. researchgate.net This is in contrast to ionic surfactants, which can also engage in electrostatic interactions with charged protein molecules. researchgate.net

These interactions can lead to the formation of protein-surfactant complexes. The addition of a non-ionic surfactant can cause conformational changes in the adsorbed protein layer, potentially leading to a more "stretched" conformation of the protein. researchgate.net

The displacement of proteins by surfactants like octaethylene glycol n-dodecylether from the interface can have significant consequences for emulsion stability. researchgate.net While proteins can form a viscoelastic film that provides steric stabilization, a layer of smaller surfactant molecules may offer a different stabilization mechanism. The efficiency of a surfactant in stabilizing an emulsion after displacing a protein depends on its own ability to form a stable interfacial film. researchgate.net

Research has shown that the stability of protein-stabilized emulsions can be manipulated by the addition of non-ionic surfactants. researchgate.net For example, the addition of certain non-ionic surfactants can reduce flow-induced coalescence in highly-concentrated protein-stabilized emulsions, a common mechanism of instability. researchgate.net

The table below outlines the general effects of different surfactant types on protein interactions and emulsion stability.

Surfactant TypePrimary Interaction with ProteinsEffect on Protein at InterfaceGeneral Impact on Emulsion Stability
Non-ionic (e.g., Octaethylene glycol laurate)HydrophobicCan displace proteins from the interfaceCan either enhance or reduce stability depending on the specific surfactant and system conditions
Ionic (Anionic or Cationic)Electrostatic and HydrophobicCan displace proteins and alter interfacial chargeHighly dependent on pH and ionic strength

This table provides a generalized overview of how different surfactant classes interact with proteins in emulsion systems and the potential outcomes for emulsion stability.

Vesicular Systems and Membrane Interactions

Incorporation of Octaethylene Glycol Laurate into Liposomal Bilayers

Octaethylene glycol laurate, a non-ionic surfactant with a single hydrophobic chain, can be incorporated into the lipid bilayers of conventional liposomes. academicjournals.orgresearchgate.net This process is typically achieved by adding the surfactant to formulations of structural lipids, such as egg phosphatidylcholine, during vesicle preparation. academicjournals.orgresearchgate.net The amphiphilic nature of octaethylene glycol laurate, possessing both a hydrophilic polyethylene (B3416737) glycol head and a lipophilic laurate tail, allows it to insert itself among the phospholipid molecules that constitute the vesicle's membrane. researchgate.netliverpool.ac.uk This incorporation is a key step in modifying the physicochemical properties of the liposomes, transforming them into more flexible structures often referred to as elastic liposomes. academicjournals.orgtandfonline.com Studies have shown that the fluid bilayer of liposomes can accommodate the surfactant without causing immediate disruption. researchgate.nettandfonline.com The process can lead to a state where the vesicle bilayer becomes saturated with the surfactant; further addition can induce a transition from a bilayer vesicle structure to mixed micelles. researchgate.netacs.org

The introduction of octaethylene glycol laurate into the phospholipid bilayer significantly impacts the membrane's structural properties. A primary effect is an increase in the fluidity of the lipid bilayer. academicjournals.orgresearchgate.net The insertion of the single-chain surfactant molecules among the double-chain phospholipids (B1166683) disrupts the dense packing of the lipid tails, leading to a more fluid and less ordered membrane structure. scispace.commdpi.com This increased fluidity is a critical factor in the enhanced deformability of the resulting elastic liposomes. academicjournals.orgtandfonline.com

However, the concentration of the surfactant is a crucial determinant of structural integrity. While lower concentrations increase membrane flexibility, higher concentrations can compromise the bilayer's stability. liverpool.ac.ukscispace.com As the surfactant concentration increases, it can exceed a critical threshold, leading to the formation of pores or even the complete solubilization of the bilayer into mixed micellar structures. researchgate.netacs.orgscispace.com This phenomenon, known as the vesicle-to-micelle transition, represents the upper limit of surfactant incorporation before the vesicular structure is destroyed. researchgate.netacs.org Studies investigating the interaction of octaethylene glycol n-dodecyl monoether (C12E8) with vesicle dispersions show that below a saturation point (Rsat), vesicles swell due to surfactant incorporation, but above this point, mixed micelles and bilayer fragments coexist until the transition is complete. researchgate.netacs.org

The incorporation of octaethylene glycol laurate directly modulates the permeation characteristics of the liposomal membrane. The increased membrane fluidity and disruption of the lipid packing density can lead to an increase in the permeability of the vesicle membrane. scispace.com This is partly because the arrangement of surfactant molecules within the bilayer can introduce transient pores or defects, facilitating the passage of encapsulated molecules across the membrane. scispace.comnih.gov

Research has demonstrated that the presence of octaethylene glycol monododecyl ether within a vesicle bilayer has a strong effect on ion permeation. nih.gov One study found that when the molar ratio of the surfactant reached 0.2, the intrinsic ion selectivity of the phospholipid membrane was diminished. nih.gov Furthermore, the study revealed that the method of incorporation influences permeability; vesicles that had the surfactant externally added showed ion permeability about 10 times greater than vesicles formed where the surfactant was present from the start and distributed in both leaflets of the bilayer. nih.gov While this enhanced permeability is key to the function of elastic vesicles in some applications, it can also lead to the undesirable leakage of entrapped contents, which may reduce a formulation's encapsulation efficiency. liverpool.ac.ukscispace.com

The addition of octaethylene glycol laurate to liposomal formulations has a discernible effect on vesicle size and the homogeneity of the size distribution, known as the polydispersity index (PDI). Multiple studies have shown that increasing the concentration of single-chain surfactants, such as octaethylene glycol laurate, generally leads to the formation of smaller vesicles. researchgate.netliverpool.ac.ukscispace.com This effect is attributed to the surfactant's influence on interfacial tension and the curvature of the membrane. scispace.com Higher surfactant concentrations can also help prevent vesicle aggregation by covering the liposome (B1194612) surfaces, contributing to a more stable and homogeneous dispersion. liverpool.ac.ukscispace.com

Conversely, in some complex systems like magnetoliposomes, the incorporation of octaethylene glycol laurate has been observed to promote a decrease in the average vesicle diameter due to a reduction in the fluidity of the bilayer caused by the inclusion of other components like iron. tandfonline.com

Specific research has characterized elastic liposomes prepared with octaethylene glycol laurate. In one study, the resulting vesicles had a size of approximately 100 nm with a polydispersity index of 0.38. academicjournals.orgresearchgate.net Another investigation using a similar compound (octaethylene glycol monododecyl ether) reported the formation of unilamellar vesicles with a diameter of about 80 nm. nih.gov

Table 1: Effect of Octaethylene Glycol Laurate on Vesicle Properties

Property Observation Finding Source(s)
Vesicle Size Inverse relationship with concentration Higher concentrations of octaethylene glycol laurate generally lead to smaller vesicles. scispace.com, researchgate.net, liverpool.ac.uk
Specific Measurement Elastic liposomes created with octaethylene glycol laurate showed a size of ~100 nm. academicjournals.org, researchgate.net
Specific Measurement Vesicles prepared with octaethylene glycol monododecyl ether had a diameter of ~80 nm. nih.gov
Polydispersity Index (PDI) Homogeneity Surfactants with two hydrophobic chains showed more homogeneous PDI than single-chain surfactants like octaethylene glycol laurate. scispace.com, liverpool.ac.uk
Specific Measurement Elastic liposomes with octaethylene glycol laurate had a PDI of 0.38. academicjournals.org, researchgate.net
Membrane Fluidity Increased Fluidity Incorporation of the surfactant increases the fluidity of the lipid bilayer. academicjournals.org, researchgate.net
Permeability Increased Permeability The presence of the surfactant can introduce pores and increase membrane permeability, potentially leading to leakage. scispace.com, nih.gov

Modulation of Vesicle Permeation Capabilities

Functionalization of Liposomal Systems with Octaethylene Glycol Laurate

Octaethylene glycol laurate is used to functionalize liposomes, primarily to impart properties of elasticity and deformability. academicjournals.org These specialized vesicles, often termed elastic liposomes or transfersomes, are designed to enhance the transport of substances through tight barriers, such as the stratum corneum of the skin. academicjournals.orgtandfonline.com In this context, octaethylene glycol laurate acts as an "edge activator" or elastic component. academicjournals.org

The increased membrane fluidity and flexibility endowed by the surfactant allow the entire vesicle to deform and squeeze through pores much smaller than its own diameter without rupturing. academicjournals.orgtandfonline.com Studies have demonstrated the ability of elastic liposomes containing octaethylene glycol laurate to permeate through nanoporous polycarbonate membranes, a property not observed in conventional, more rigid liposomes. academicjournals.orgresearchgate.net This functionalization is critical for applications in transdermal delivery systems, where the goal is to transport active agents into or through the skin. academicjournals.orgtandfonline.com The incorporation of this surfactant is therefore a strategic method to transform a standard liposome into a highly flexible and functional delivery vehicle. academicjournals.org

Environmental Fate and Degradation Pathways

Environmental Partitioning and Distribution in Aquatic Systems

Once released into aquatic environments, octaethylene glycol laurate and other alcohol ethoxylates partition between the water column, suspended solids, and sediment. This partitioning behavior is largely governed by the hydrophobicity of the specific homologue, which is a function of both the alkyl chain length and the ethoxylate chain length. nih.gov

More hydrophobic AEOs, typically those with longer alkyl chains and shorter ethoxylate chains, have a greater tendency to adsorb to particulate matter and sediment. nih.goveosca.eu Conversely, more polar and water-soluble homologues, such as those with shorter alkyl chains or longer ethoxylate chains, will predominantly remain in the dissolved phase in the water column. nih.gov

Studies in estuarine environments have shown that the distribution of AEOs is influenced by factors such as tides and salinity. nih.gov In general, AEOs are considered to have their environmental fate largely restricted to aqueous compartments. eosca.eu The process of sorption to organic carbon is a removal mechanism from the water column. erasm.org

The table below summarizes the environmental distribution of alcohol ethoxylates and their degradation products in an aquatic system. nih.gov

Compound TypePredominant Environmental CompartmentFactors Influencing Distribution
More Hydrophobic AEOsParticulate Matter / SedimentAlkyl chain length, ethoxylate chain length, tides, salinity
More Polar PEGsDissolved in Water ColumnWater solubility, degradation from parent AEOs

Assessment of Environmental Persistence

Octaethylene glycol laurate, as a linear alcohol ethoxylate, is not considered to be persistent in the environment due to its rapid and ultimate biodegradation under most environmental conditions. canada.caethz.ch The primary mechanism for its removal from the environment is microbial degradation, which occurs extensively in wastewater treatment plants and natural waters. canada.ca

While the rate of biodegradation can be slower in marine environments compared to freshwater, AEOs are generally not expected to persist. eosca.eu The bioconcentration potential of AEOs is also considered low. Studies on octaethylene glycol monotridecyl ether (C13EO8), a structurally similar compound, have shown a low bioconcentration factor (BCF) and rapid biotransformation in fish. oup.com The rapid metabolism of these compounds prevents significant accumulation in aquatic organisms. heraproject.com

The environmental risk assessments conducted for alcohol ethoxylates have generally concluded that their use in consumer products does not pose a significant risk to the environment, as the predicted environmental concentrations are typically well below the concentrations that would cause adverse effects. erasm.orgheraproject.com

Advanced Characterization and Computational Modeling

Spectroscopic and Scattering Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the self-assembly of surfactants like octaethylene glycol laurate. By analyzing the chemical shifts, coupling constants, and relaxation times of atomic nuclei, NMR can provide detailed information about the molecular environment and dynamics within micelles and other aggregates. For instance, self-diffusion NMR experiments can be used to measure the self-diffusion coefficients of the surfactant molecules, which provides insights into the formation and size of aggregates. acs.org The interaction of the ethylene (B1197577) oxide chain of octaethylene glycol with certain cations can cause splitting of the proton signals in the NMR spectrum, offering a way to probe the conformation and binding properties of the headgroup. researchgate.net Furthermore, NMR has been utilized to study the location of solubilized molecules within nonionic surfactant micelles, revealing how different molecules position themselves within the core or the palisade layer of the micelle. monash.edu

Small-Angle X-ray Scattering (SAXS) and Dynamic Light Scattering (DLS) are fundamental techniques for characterizing the size, shape, and distribution of octaethylene glycol laurate aggregates in solution. mdpi.com

Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. nih.gov This information is used to determine the hydrodynamic radius (Rh) of the aggregates. DLS is highly sensitive to the presence of large aggregates and is valuable for monitoring aggregation processes over time or as a function of environmental conditions like temperature or buffer composition. news-medical.net For instance, DLS has been used to identify the formation of fast-moving micelles upon the addition of octaethylene glycol n-dodecyl monoether (a similar nonionic surfactant) to vesicle dispersions. researchgate.net

A comparative table of DLS and SAXS capabilities is presented below:

FeatureDynamic Light Scattering (DLS)Small-Angle X-ray Scattering (SAXS)
Primary Measurement Hydrodynamic Diameter (Dh)Core Diameter (Dcore), Radius of Gyration, Shape
Information Provided Overall size and polydispersitySize, shape, internal structure, aggregation state
Sample State Limited to particles in solutionVersatile (liquid, gel, solid, powder)
Concentration Effects Highly sensitive, prone to multiple scattering at high concentrationsLess sensitive to concentration effects
Structural Detail Limited, often assumes spherical particlesHigh, provides detailed morphological information

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful imaging technique that allows for the direct visualization of the microstructure of surfactant systems in their native, hydrated state. This is achieved by rapidly vitrifying a thin film of the sample, which preserves the delicate structures without the artifacts often introduced by conventional electron microscopy preparation methods. Cryo-TEM has been instrumental in visualizing various structures formed by surfactants, including micelles, vesicles (liposomes), and more complex phases like bicontinuous microemulsions. researchgate.netresearchgate.net For example, studies have used cryo-TEM to observe the coexistence of micelles and bilayer fragments in mixed surfactant systems. researchgate.net It has also confirmed the formation of liposomes and niosomes and can reveal details such as the lamellarity (number of bilayers) of vesicles. researchgate.netucl.ac.uk

Small-Angle X-ray Scattering (SAXS) and Dynamic Light Scattering (DLS) for Aggregate Characterization

Computational and Theoretical Modeling Approaches

In conjunction with experimental techniques, computational and theoretical models provide invaluable, atomistic-level insights into the behavior of octaethylene glycol laurate.

All-atom molecular dynamics (MD) simulations can be computationally expensive for studying the large-scale, long-timescale phenomena associated with surfactant self-assembly. Coarse-grained (CG) MD simulations offer a solution by grouping several atoms into a single "bead," significantly reducing the computational cost. chemrxiv.org These CG models are designed to reproduce key physical properties of the system, such as density and interfacial tension. rsc.org

CG MD simulations have been successfully used to study the self-assembly of nonionic surfactants, including those similar to octaethylene glycol laurate. rsc.orgresearchgate.net These simulations can spontaneously show the formation of micelles, as well as more complex structures like hexagonal or lamellar phases, depending on the concentration and conditions. rsc.org They provide a powerful means to investigate the interfacial behavior of surfactants at air-water or oil-water interfaces, and to understand the molecular partitioning and dynamics that drive self-assembly. rsc.orgresearchgate.net The development of accurate force fields, sometimes trained using quantum mechanics, is crucial for the predictive power of these simulations. rsc.org

Machine learning and other in silico prediction tools are increasingly being used to forecast the analytical behavior of compounds like octaethylene glycol laurate. These models can predict parameters such as chromatographic retention times (RT) and collision cross-section (CCS) values in mass spectrometry. nih.govacs.org

For instance, quantitative structure-property relationship (QSPR) models can be developed to predict the retention times of surfactants in reversed-phase liquid chromatography. chromatographyonline.com Similarly, prediction models for CCS values, which are related to the size and shape of an ion in the gas phase, are being developed. nih.govacs.org These predictive models are valuable for the tentative identification of unknown compounds in complex mixtures, such as migrates from food contact materials, where reference standards may not be available. acs.org By comparing experimentally measured RT and CCS values with predicted values from a database, the number of potential candidate structures for an unknown compound can be significantly reduced. nih.govacs.org

The performance of such prediction models is typically evaluated using statistical metrics, as shown in the table below, which is based on a study developing prediction models for compounds found in food contact materials. acs.org

Model ParameterValue/Comment
RT Prediction Algorithm Random Forest (RF) was chosen for its performance and ease of tuning. acs.org
RT Prediction Error (95% CI) Within 1.22 minutes for the test set. acs.org
CCS Prediction Error < 5% for over 93% of ions in the test set. acs.org
Application Reduced candidate compounds by ~75% (RT filter) and ~29% (CCS filter). acs.org

Molecular-Thermodynamic Theories for Supramolecular Systems

The self-assembly of octaethylene glycol laurate into supramolecular structures, such as micelles in aqueous solutions, is governed by a delicate balance of thermodynamic forces. Molecular-thermodynamic theories provide a quantitative framework for understanding and predicting this behavior by dissecting the free energy changes associated with the aggregation process. These models are crucial for elucidating the principles of molecular recognition and self-assembly that drive the formation of these complex systems. numberanalytics.com

At its core, the formation of supramolecular assemblies is a spontaneous process driven by a negative change in the Gibbs free energy (ΔG). This change is composed of both enthalpic (ΔH) and entropic (ΔS) contributions, as described by the fundamental thermodynamic equation: ΔG = ΔH - TΔS. For surfactants like octaethylene glycol laurate, the primary driving force for micellization is the hydrophobic effect. When individual surfactant molecules (unimers) are dispersed in water, the hydrophobic laurate tails disrupt the hydrogen-bonding network of water molecules, forcing them to form ordered, cage-like structures ("icebergs") around the hydrocarbon chains. This ordering of water results in a significant decrease in entropy.

The aggregation of these unimers into micelles sequesters the hydrophobic tails in the core of the structure, away from the aqueous environment. This process liberates the ordered water molecules, leading to a large increase in the entropy of the system, which is the dominant favorable contribution to the negative Gibbs free energy of micellization.

Molecular-thermodynamic models for nonionic surfactants, such as octaethylene glycol laurate, typically partition the total free energy of micellization into several key contributing factors:

Hydrophobic (or Transfer) Free Energy: This is the primary driving force for micellization and represents the free energy change associated with transferring the hydrocarbon tail from the aqueous environment to the non-polar micellar core.

Interfacial Free Energy: This term accounts for the residual contact between the hydrocarbon core and water at the micelle surface, as well as the conformational constraints imposed on the tail groups within the core.

Headgroup Interaction Free Energy: This component describes the steric repulsion and other interactions between the hydrophilic octaethylene glycol headgroups at the micellar surface.

A central concept in these theories is the critical micelle concentration (CMC), which is the concentration at which micelles begin to form in significant numbers. The standard free energy of micellization (ΔG°mic) can be directly related to the CMC (expressed as a mole fraction, XCMC) by the equation:

ΔG°mic ≈ RT ln(XCMC)

The behavior of these systems can be further understood by examining the thermodynamic parameters of micellization, which can be determined experimentally, often through temperature-dependent CMC measurements.

Thermodynamic ParameterDescriptionTypical Sign for Micellization
ΔG°mic Gibbs Free Energy of MicellizationNegative
ΔH°mic Enthalpy of MicellizationCan be negative or positive
ΔS°mic Entropy of MicellizationPositive

Advanced theoretical models combine statistical thermodynamics with computational methods like molecular dynamics (MD) simulations to provide a more detailed, molecular-level understanding. mit.edu These combined approaches can model the fractional hydration of different parts of the surfactant molecule, predict optimal micelle shapes and sizes, and refine the energetic contributions to the free energy of micellization. mit.edu For instance, in mixed surfactant systems, thermodynamic models can incorporate interaction parameters to predict deviations from ideal mixing behavior, providing insights into synergistic or antagonistic effects between different surfactant types. acs.orgscience.gov

The study of polyethylene (B3416737) glycol (PEG) systems has shown that the degree of polymerization significantly impacts their nature, with a transition from supramolecular to conventional polymer behavior observed as the chain length increases. rsc.org This highlights the importance of the octaethylene glycol headgroup length in defining the specific thermodynamic properties and self-assembly characteristics of octaethylene glycol laurate.

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling octaethylene glycol laurate (C12E8) in laboratory settings?

  • Methodological Guidance :

  • Avoid inhalation and direct skin/eye contact using nitrile gloves, lab coats, and safety goggles. Work in fume hoods with adequate ventilation to minimize aerosol formation .
  • Store at -20°C in sealed containers for long-term stability (up to 3 years for pure forms). For short-term use, 4°C storage is acceptable .
  • In case of spills, absorb with inert materials (e.g., bentonite) and clean surfaces with ethanol to prevent residue buildup .

Q. How does the hydrophilic-lipophilic balance (HLB) of C12E8 influence its efficacy in membrane protein solubilization?

  • Methodological Guidance :

  • C12E8 has an HLB value ~12.3, making it suitable for extracting integral membrane proteins without denaturation. Optimize concentration (typically 1–2% w/v) using differential centrifugation to isolate detergent-rich fractions .
  • Validate solubilization efficiency via SDS-PAGE or size-exclusion chromatography .

Q. What solvents are compatible with C12E8 for preparing stock solutions?

  • Methodological Guidance :

  • C12E8 is soluble in water, methanol, and ethanol. For aqueous solutions, heat to 40–50°C to accelerate dissolution. Pre-filter solutions (0.22 µm) to remove aggregates before use in sensitive assays (e.g., cryo-EM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported critical micelle concentration (CMC) values for C12E8 across studies?

  • Methodological Guidance :

  • CMC discrepancies (e.g., 0.04–0.08 mM) arise from temperature, ionic strength, and purity variations. Standardize conditions:
  • Use pyrene fluorescence assays at 25°C in 10 mM Tris-HCl (pH 7.4) .
  • Verify detergent purity via HPLC or NMR (e.g., terminal oxyethylene unit signals at 58.9 ppm in 13C^{13}\text{C} NMR) .
  • Account for ethylene oxide chain length heterogeneity, which affects micelle size (aggregation number: 70–90) .

Q. What strategies minimize interference from C12E8 in spectroscopic assays (e.g., fluorescence quenching)?

  • Methodological Guidance :

  • Use detergent-free buffer exchange (e.g., dialysis with 10 kDa MWCO membranes) post-solubilization.
  • For fluorescence studies, select probes with emission wavelengths >350 nm to avoid detergent UV absorption .
  • Employ isothermal titration calorimetry (ITC) to quantify protein-detergent binding without spectral interference .

Q. How does C12E8 compare to other nonionic detergents (e.g., DDM, Triton X-100) in preserving viral envelope integrity during structural studies?

  • Methodological Guidance :

  • C12E8’s shorter ethylene oxide chain (vs. DDM) provides milder extraction, retaining lipid-protein interactions in enveloped viruses (e.g., influenza). Validate via negative-stain TEM and dynamic light scattering (DLS) to confirm particle monodispersity .
  • Avoid Triton X-100 for cryo-EM due to background noise; C12E8’s lower cloud point improves sample vitrification .

Data Contradiction Analysis

Q. Why do some studies report C12E8 as non-hazardous while others emphasize strict safety protocols?

  • Resolution :

  • While C12E8 is classified as non-hazardous under GHS ( ), its decomposition at high temperatures (>200°C) releases irritants (e.g., carbon oxides). Adhere to safety protocols (e.g., PPE, ventilation) to mitigate chronic exposure risks, especially in large-scale preparations .

Q. How to address batch-to-batch variability in C12E8’s ethylene oxide chain length?

  • Resolution :

  • Source detergents with ≥98% purity (GC-certified). Characterize batches via MALDI-TOF MS to confirm ethylene oxide polymerization homogeneity .
  • Adjust experimental parameters (e.g., detergent:protein ratio) empirically for reproducibility .

Tables for Key Properties

Property Value Method Reference
Molecular Weight538.75 g/molNMR, MS
CMC (25°C)0.06 ± 0.02 mMPyrene fluorescence
Aggregation Number80 ± 10Static light scattering
Storage Stability (-20°C)3 years (pure), 6 months (solution)Accelerated aging studies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.